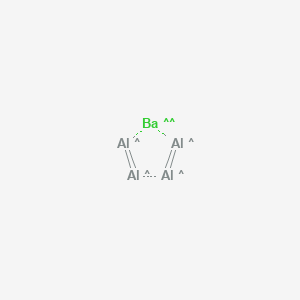
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside: is a complex glycoside derivative. This compound is notable for its intricate structure, which includes benzoyl and benzylidene groups attached to a glucopyranoside backbone. It is used as a chiral building block and an intermediate in the preparation of various sugars .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzoylation and benzylidenation. One common method involves the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes crystallization or precipitation steps for product purification .
化学反応の分析
Types of Reactions: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ether derivatives.
科学的研究の応用
Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex carbohydrates and other glycosides.
Biology: Studied for its potential role in biological systems, particularly in glycosylation processes.
Medicine: Investigated for its potential therapeutic benefits, including targeted disease treatment.
Industry: Utilized in the synthesis of various industrial chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups play a crucial role in its reactivity and binding affinity. It is believed to exert its effects through glycosylation pathways, influencing the structure and function of glycoproteins and glycolipids.
類似化合物との比較
- Methyl-4,6-O-benzylidene-alpha-D-glucopyranoside
- Methyl-2,3-di-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside
- Methyl-2,3-anhydro-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both benzoyl and benzylidene groups enhances its utility in synthetic chemistry and biomedical research.
特性
分子式 |
C21H22O7 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
[(4aR,6R,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1 |
InChIキー |
WHKUKOCUXSRSAR-LTFOGXKFSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
正規SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



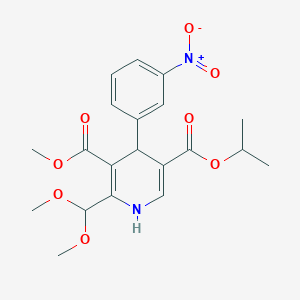
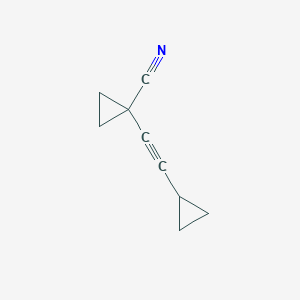
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
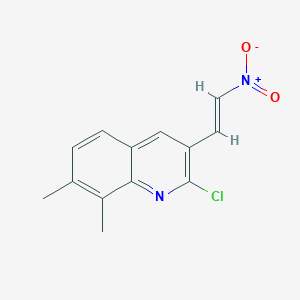
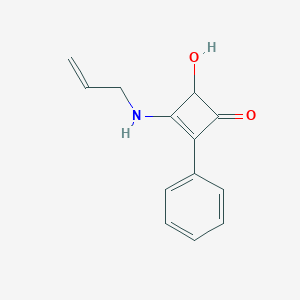
![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)

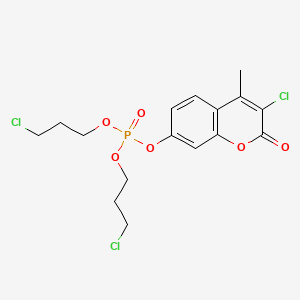
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
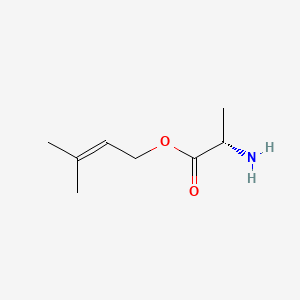
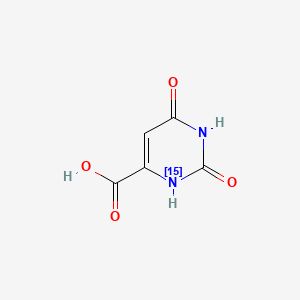
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
